3-(N-Tert-butoxycarbonyl-N-methylamino)aniline

説明

Introduction to 3-(N-Tert-butoxycarbonyl-N-methylamino)aniline

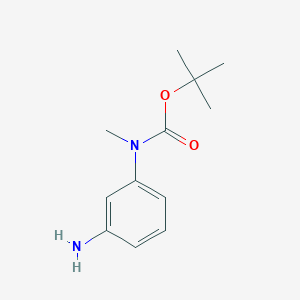

This compound stands as a representative example of protected aromatic amines commonly utilized in modern synthetic organic chemistry. This compound incorporates a primary aniline functional group positioned at the meta position relative to a secondary N-methylcarbamate substituent, creating a distinctive molecular architecture that combines both nucleophilic and electrophilic centers within a single aromatic framework. The presence of the tert-butoxycarbonyl protecting group introduces steric bulk and electronic effects that significantly influence the compound's reactivity profile and conformational preferences.

The compound's synthetic importance stems from its role as an intermediate in pharmaceutical chemistry, where the dual functionality of protected and unprotected amine groups allows for selective chemical transformations. The meta-substitution pattern creates unique electronic and steric environments that distinguish this compound from its ortho and para isomers, leading to distinct chemical properties and reactivity patterns. Research investigations have demonstrated that this specific substitution arrangement provides optimal balance between synthetic accessibility and functional group compatibility, making it a valuable building block for complex molecule synthesis.

Chemical characterization studies have revealed that this compound exhibits typical aromatic amine behavior while maintaining the protective characteristics imparted by the carbamate functionality. The compound's crystalline nature and stability under ambient storage conditions make it suitable for both research applications and industrial-scale synthesis. Understanding its fundamental chemical properties provides essential insights into carbamate chemistry and aromatic substitution effects that are broadly applicable across multiple areas of organic synthesis.

Chemical Identification and Structural Features

The structural architecture of this compound encompasses multiple functional groups arranged in a specific geometric pattern that determines its chemical and physical properties. The benzene ring serves as the central scaffold, bearing an amino group at position 1 and an N-methylcarbamate substituent at position 3, creating a meta-disubstituted aromatic system. This arrangement results in a compound that exhibits both electron-donating and electron-withdrawing characteristics depending on the specific reaction conditions and reagents involved.

The carbamate functional group introduces significant conformational complexity due to the partial double bond character of the carbon-nitrogen bond, which restricts rotation and creates distinct syn and anti conformational isomers. Research studies have demonstrated that N-aryl carbamates like this compound exhibit lower rotational barriers compared to simple N-alkyl carbamates, with barriers typically ranging from 12 to 16 kilocalories per mole. The presence of the aromatic ring directly attached to the carbamate nitrogen introduces electronic effects that influence the resonance stabilization and rotational dynamics of the molecule.

Structural analysis reveals that the tert-butyl ester portion of the carbamate provides substantial steric protection while maintaining chemical stability under mild reaction conditions. The bulky tert-butyl group creates a shielded environment around the carbamate carbonyl, influencing both the electronic properties and the accessibility of this functional group to incoming reagents. This steric protection is particularly important in selective synthesis applications where differential reactivity between the primary amine and the protected carbamate is required.

IUPAC Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex aromatic compounds containing multiple functional groups. The primary IUPAC name for this compound is tert-butyl 3-aminophenyl(methyl)carbamate, which clearly identifies the carbamate as the principal functional group with the aminophenyl substituent specified in the parenthetical designation. Alternative acceptable IUPAC nomenclature includes tert-butyl N-(3-aminophenyl)-N-methylcarbamate, which emphasizes the nitrogen substitution pattern of the carbamate functionality.

The systematic classification places this compound within the broader category of aryl N-methylcarbamates, a subclass of carbamate esters characterized by the presence of an aromatic ring directly bonded to the carbamate nitrogen atom. This classification is chemically significant because aryl carbamates exhibit distinct conformational and reactivity properties compared to their aliphatic counterparts. The meta-substitution pattern further classifies the compound as a 1,3-disubstituted benzene derivative, which influences its electronic distribution and chemical reactivity patterns.

Chemical database nomenclature systems employ various systematic approaches to identify this compound, with the Chemical Abstracts Service registry number 528882-16-8 providing unambiguous identification across international databases. The compound is also classified under multiple synonym systems, including descriptive names such as 3-N-Boc-N-methyl amino aniline and N1-Boc-N1-methylbenzene-1,3-diamine, which emphasize different aspects of its structural features and synthetic utility. These alternative naming conventions reflect the compound's importance in different areas of chemical research and its versatile synthetic applications.

The systematic classification extends to functional group hierarchy, where the primary amine takes precedence in numbering while the carbamate substituent is designated by position number. This nomenclature approach ensures clear identification of the compound's structure and facilitates accurate communication within the scientific community. Understanding these nomenclature conventions is essential for accessing relevant literature and databases containing information about this compound and its synthetic applications.

Molecular Formula and Weight Analysis

The molecular formula C12H18N2O2 precisely defines the atomic composition of this compound, indicating the presence of twelve carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms arranged in the specific structural pattern characteristic of this compound. This formula provides essential information for stoichiometric calculations, analytical method development, and spectroscopic analysis. The molecular composition reflects the compound's hybrid nature, combining aromatic and aliphatic structural elements within a single molecular framework.

Molecular weight calculations based on standard atomic masses yield a precise value of 222.29 grams per mole, which serves as a fundamental parameter for quantitative analysis and synthetic planning. This molecular weight places the compound in the range typical for small molecule pharmaceutical intermediates and synthetic building blocks. The relatively modest molecular weight facilitates purification procedures and analytical characterization while providing sufficient structural complexity for diverse synthetic applications.

| Property | Value | Units |

|---|---|---|

| Molecular Formula | C12H18N2O2 | - |

| Molecular Weight | 222.29 | g/mol |

| Carbon Content | 64.84 | % by mass |

| Hydrogen Content | 8.16 | % by mass |

| Nitrogen Content | 12.60 | % by mass |

| Oxygen Content | 14.40 | % by mass |

Elemental analysis data demonstrates that carbon represents the largest mass fraction at approximately 64.84 percent, reflecting the substantial aromatic and aliphatic carbon framework. Nitrogen accounts for 12.60 percent of the molecular mass, indicating the significant contribution of the two nitrogen-containing functional groups to the overall structure. The oxygen content of 14.40 percent corresponds to the carbamate functionality, while hydrogen comprises 8.16 percent of the total mass, distributed across aromatic, aliphatic, and amine hydrogen atoms.

The molecular formula provides important insights into the compound's chemical properties and reactivity patterns. The presence of two nitrogen atoms in different chemical environments creates multiple sites for potential chemical transformations, while the specific carbon-to-oxygen ratio indicates the predominance of carbon-carbon and carbon-nitrogen bonds over carbon-oxygen bonds. This composition suggests that the compound will exhibit typical aromatic amine reactivity while maintaining the protective characteristics of the carbamate functional group.

Stereochemical Considerations and Conformational Analysis

The stereochemical analysis of this compound reveals complex conformational dynamics primarily centered around the carbamate functional group and its restricted rotation characteristics. Research investigations have demonstrated that N-aryl carbamates exhibit significant barriers to rotation around the carbon-nitrogen bond due to partial double bond character arising from resonance delocalization. The rotational barrier for this specific compound is estimated to be approximately 12.5 kilocalories per mole, which is lower than typical N-alkyl carbamates but still sufficient to create distinct conformational isomers at room temperature.

Conformational analysis identifies two primary rotameric forms designated as syn and anti configurations, referring to the relative orientation of the carbamate carbonyl oxygen and the aromatic ring nitrogen. In the syn conformation, the carbamate carbonyl oxygen is oriented toward the aromatic ring, allowing for potential intramolecular interactions, while the anti conformation positions these groups away from each other. Nuclear magnetic resonance studies have shown that the anti conformation is thermodynamically favored for this compound, with syn-to-anti ratios typically around 0.05 in chloroform solution.

The presence of the meta-amino substituent introduces additional complexity to the conformational landscape through potential hydrogen bonding interactions and electronic effects. The primary amine group can participate in intermolecular hydrogen bonding, which may influence the overall conformational preferences and crystal packing arrangements. These interactions become particularly important in solid-state structures and may affect the compound's physical properties such as melting point and solubility characteristics.

Computational studies using density functional theory calculations have provided detailed insights into the electronic factors governing conformational preferences in this compound. The calculations reveal that the meta-substitution pattern creates an optimal balance between steric hindrance and electronic stabilization, resulting in conformational behavior that is intermediate between simple N-phenyl carbamates and more highly substituted aromatic carbamates. The electron-donating nature of the amino group modestly stabilizes the syn conformation relative to unsubstituted phenyl carbamates, though the anti form remains predominant under most conditions.

特性

IUPAC Name |

tert-butyl N-(3-aminophenyl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14(4)10-7-5-6-9(13)8-10/h5-8H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCTXBRCQBZFXDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90467507 | |

| Record name | 3-(N-TERT-BUTOXYCARBONYL-N-METHYLAMINO)ANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528882-16-8 | |

| Record name | 1,1-Dimethylethyl N-(3-aminophenyl)-N-methylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=528882-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(N-TERT-BUTOXYCARBONYL-N-METHYLAMINO)ANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(3-aminophenyl)-N-methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Boc Protection of the Amino Group on Aniline Derivatives

The initial step in preparing 3-(N-Tert-butoxycarbonyl-N-methylamino)aniline typically involves the protection of the aniline amino group using di-tert-butyl dicarbonate (Boc2O). This step prevents undesired side reactions on the amino group during subsequent modifications.

Procedure : The amino group of the aniline derivative (e.g., 3-chloroaniline or 3-aminobenzene derivatives) is reacted with an equimolar amount of di-tert-butyl dicarbonate in aqueous or organic solvent media, often under stirring at room temperature for several hours (typically around 4 hours) to yield the Boc-protected intermediate.

Reaction Conditions : Water or organic solvents such as dichloromethane can be used. The reaction is generally mild and proceeds efficiently at ambient temperature.

Outcome : The Boc-protected aniline derivative is isolated as a white solid or oil with high purity, confirmed by spectroscopic methods such as IR, ^1H-NMR, and ^13C-NMR.

| Parameter | Typical Value/Condition |

|---|---|

| Reagents | Di-tert-butyl dicarbonate (Boc2O), aniline derivative |

| Solvent | Water or dichloromethane |

| Temperature | Room temperature (approx. 20-25 °C) |

| Reaction time | ~4 hours |

| Product | Boc-protected aniline derivative |

| Yield | High (often >85%) |

Example: Protection of 3-chloroaniline with Boc2O in water yielded tert-butyl (3-chlorophenyl)carbamate with melting point 70-72 °C and confirmed by IR (C=O stretch at 1690 cm^-1) and LCMS (m/z 228.05).

N-Methylation of the Amino Group

Following Boc protection, the secondary amine is methylated to introduce the N-methyl substituent, forming the N-methylamino group.

Method : A reductive N-methylation protocol under acidic conditions using the TTT system (1,3,5-trioxane, triethylsilane, and trifluoroacetic acid) has been demonstrated as effective for aromatic amines.

Advantages : This method is highly specific, tolerates steric hindrance, and is compatible with various functional groups. It can be combined with in situ Boc deprotection if needed.

Reaction Conditions : The reaction proceeds under acidic conditions, typically at room temperature or mild heating, with controlled stoichiometry of reagents.

Limitations : Aliphatic amines or highly basic azaarenes are inert under these conditions.

| Parameter | Typical Value/Condition |

|---|---|

| Reagents | 1,3,5-Trioxane, triethylsilane, trifluoroacetic acid |

| Substrate | Boc-protected aromatic amine |

| Temperature | Room temperature to mild heating |

| Reaction time | Variable, often a few hours |

| Product | N-methylated Boc-protected aromatic amine |

| Selectivity | High for aromatic amines |

This method provides a clean and efficient route for N-methylation without overalkylation or side reactions.

Alternative Boc Protection and Methylation Routes

Other synthetic routes involve stepwise protection and methylation using classical reagents:

Boc Protection of N-Methylamino Compounds : Starting from methylated amines such as methyl 3-(methylamino)propanoate, Boc protection is achieved by reacting with Boc2O in the presence of a base like triethylamine in dry dichloromethane.

Procedure Details : The reaction mixture is stirred at room temperature until completion (monitored by TLC), followed by aqueous workup and purification via chromatography.

Yields : High yields (~94%) of Boc-protected N-methylamino compounds have been reported.

| Step | Reagent/Condition | Yield (%) | Notes |

|---|---|---|---|

| N-Methylamino compound + Boc2O | Triethylamine, CH2Cl2, room temperature | 94 | Purification by chromatography |

| Workup | Saturated NH4Cl solution, drying, evaporation | - | Standard organic extraction steps |

This approach is suitable for preparing intermediates structurally related to this compound.

Summary Table of Preparation Steps

| Step No. | Process | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Boc Protection | Di-tert-butyl dicarbonate, aqueous or organic media, room temp, 4 h | Boc-protected aniline derivative, high yield |

| 2 | N-Methylation | TTT system (1,3,5-trioxane, triethylsilane, TFA), acidic conditions | Selective N-methylation of Boc-protected amine |

| 3 | Alternative Boc protection | Boc2O, triethylamine, dry CH2Cl2, room temp | High yield Boc-protected N-methylamino compounds |

| 4 | Stock Solution Preparation | Dissolution in DMSO or other solvents, heating, sonication | Stable stock solutions, proper storage required |

化学反応の分析

Types of Reactions

3-(N-Tert-butoxycarbonyl-N-methylamino)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the Boc group.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Corresponding amine.

Substitution: Free amine after Boc group removal.

科学的研究の応用

Chemical Properties and Structure

- Chemical Formula : C₁₂H₁₈N₂O₂

- CAS Number : 528882-16-8

- Molecular Weight : 222.28 g/mol

The compound features a tert-butoxycarbonyl (Boc) protecting group that enhances stability and solubility, making it particularly valuable in organic synthesis.

Synthetic Applications

3-(N-Tert-butoxycarbonyl-N-methylamino)aniline is primarily used as an intermediate in the synthesis of various organic compounds. The Boc group allows for selective protection of amines, facilitating the synthesis of complex molecules without unwanted reactions.

Key Reactions Involving the Compound

- Oxidation : The compound can be oxidized to form nitro or nitroso derivatives.

- Reduction : It can be reduced to yield the corresponding free amine.

- Substitution : The Boc group can be removed under acidic conditions to regenerate the free amine.

Enzyme Mechanisms and Protein Interactions

Research indicates that this compound may influence enzyme mechanisms and protein interactions. Its ability to stabilize amines allows for detailed studies on enzyme inhibition and activation.

Medicinal Chemistry

This compound has been investigated for potential therapeutic applications, including:

- Antitumor Activity : Studies have shown that it can induce cytotoxic effects in cancer cells through the generation of reactive oxygen species (ROS). For instance, its efficacy was enhanced when combined with ultrasound irradiation, leading to increased ROS production and tumor cell death.

- Gene Expression Modulation : It may influence gene expression related to cell cycle regulation and apoptosis, suggesting potential roles in cancer therapy.

Case Studies

| Study Focus | Key Findings |

|---|---|

| Antitumor Activity | Induction of cytotoxicity via ROS generation in hepatocellular carcinoma cells. |

| Enzyme Inhibition | Binding interactions affecting metabolic pathways critical for cell survival. |

| Toxicity Evaluations | Dose-dependent effects observed on erythrocyte counts and organ weights in animal models. |

Example Research Findings

- Antitumor Activity : In vitro studies demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, particularly when used in combination therapies.

- Toxicological Evaluations : Toxicity assessments indicated that the compound has dose-dependent effects on organ weights and blood parameters, highlighting its potential safety profile for therapeutic use.

作用機序

The mechanism of action of 3-(N-Tert-butoxycarbonyl-N-methylamino)aniline involves its ability to act as a protecting group for amines. The Boc group stabilizes the amine, preventing it from reacting under certain conditions. This allows for selective reactions to occur at other functional groups in the molecule. The Boc group can be removed under acidic conditions, regenerating the free amine.

類似化合物との比較

Chemical Identity :

- CAS No.: 528882-16-8

- Molecular Formula : C₁₂H₁₈N₂O₂

- Molecular Weight : 222.28 g/mol

- Structure: A meta-substituted aniline derivative featuring a tert-butoxycarbonyl (Boc) group and an N-methylamino moiety on the aromatic ring .

Key Properties :

- Storage : Requires storage at 2–8°C under an inert atmosphere to prevent decomposition .

- Safety : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

- Applications : Serves as a critical intermediate in pharmaceutical synthesis, particularly for protected amine functionalities in drug discovery .

Structural Analogs and Similarity Scores

The following table summarizes structurally related compounds and their key distinctions:

Key Differences and Implications

Substituent Position :

- Meta vs. Para Substitution : The target compound’s meta-substitution (vs. para in 1160436-95-2) alters electronic effects on the aromatic ring, influencing reactivity in electrophilic substitution reactions. Meta-substituted derivatives often exhibit distinct regioselectivity in coupling reactions .

N-Methyl Group :

- Deprotection Conditions : Boc removal typically requires acidic conditions (e.g., trifluoroacetic acid), but the N-methyl group may necessitate adjusted protocols to avoid side reactions .

Boc-Protected Amines :

- Comparative Reactivity: All Boc-protected analogs share utility in peptide synthesis and drug intermediates. However, the benzyl-linked derivative (167756-90-3) introduces a flexible spacer, which may improve solubility in nonpolar solvents .

Physical Properties :

- Purity and Availability: this compound is available at 97% purity (Combi-Blocks, ST-2529), comparable to tert-butyl (3-aminophenyl)carbamate (98% purity) but with stricter storage requirements .

生物活性

3-(N-Tert-butoxycarbonyl-N-methylamino)aniline is a compound with notable biological activities, particularly in the context of medicinal chemistry and potential therapeutic applications. This article synthesizes current research findings on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C12H18N2O2

- CAS Number : 528882-16-8

The presence of the tert-butoxycarbonyl (Boc) group is significant as it enhances the compound's stability and solubility in biological systems.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to generate ROS under specific conditions, which can induce cytotoxic effects in tumor cells.

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways critical for cell survival and proliferation .

- Gene Expression Modulation : It has been observed that this compound can influence gene expression related to cell cycle regulation and apoptosis.

Case Studies

-

Antitumor Activity :

- In studies involving hepatocellular carcinoma cells, the compound demonstrated enhanced efficacy when used in combination with ultrasound irradiation, leading to increased ROS production and subsequent tumor cell death.

- The NCI 60 cell line panel screening indicated that related compounds exhibited a distinct pharmacological profile, suggesting potential antitumor activity .

- Toxicological Evaluations :

Summary of Findings

| Study Focus | Key Findings |

|---|---|

| Antitumor Activity | Induction of cytotoxicity via ROS generation in cancer cells |

| Enzyme Inhibition | Binding to active sites of enzymes, affecting metabolic pathways |

| Toxicity | Dose-dependent effects on erythrocyte counts and organ weights |

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those associated with the synthesis and degradation of aromatic compounds. Its interactions with specific transporters enhance its bioavailability within cellular environments.

Transport and Distribution

The compound's distribution within biological systems is facilitated by its interaction with specific binding proteins, which may influence its pharmacokinetic properties. This aspect is crucial for determining its therapeutic efficacy and safety profile.

Subcellular Localization

The localization of this compound within cellular compartments plays a vital role in its biological activity. Targeting signals may direct it to organelles where it can exert its effects more effectively.

Q & A

What are the optimal synthetic routes for 3-(N-Tert-butoxycarbonyl-N-methylamino)aniline, and how can purity be ensured?

Basic Research Focus

The synthesis typically involves protecting the aniline nitrogen with a tert-butoxycarbonyl (Boc) group. A common method is reacting 3-(methylamino)aniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP in anhydrous dichloromethane or THF . Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Purity (>95%) is confirmed by GC or HPLC, with structural validation using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

How does the Boc protecting group influence the stability and reactivity of this compound in nucleophilic reactions?

Basic Research Focus

The Boc group sterically shields the methylamino group, preventing undesired side reactions (e.g., oxidation or electrophilic attacks) while allowing controlled deprotection under acidic conditions (e.g., HCl/dioxane or TFA) . Stability studies show the Boc group remains intact in neutral or basic environments but hydrolyzes in strong acids, enabling selective functionalization of the aromatic ring .

What advanced analytical techniques are critical for characterizing this compound and its derivatives?

Basic Research Focus

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and Boc group integrity.

- Mass Spectrometry : HRMS for exact mass validation.

- X-ray Crystallography : To resolve steric effects of the Boc group (if crystallizable) .

- FT-IR : To track carbonyl (C=O) stretches (~1680–1720 cm⁻¹) from the Boc group .

How do electronic effects from the Boc and methylamino groups modulate the aromatic ring’s reactivity in electrophilic substitution?

Advanced Research Focus

Computational studies (DFT, NBO analysis) reveal that the Boc group’s electron-withdrawing nature deactivates the ring, directing electrophiles to the para position relative to the methylamino group. Experimental data from nitration or halogenation reactions show preferential para-substitution, supported by Hammett σ⁺ values . Contrastingly, the methylamino group’s electron-donating effect competes, creating regioselectivity challenges resolved by adjusting reaction conditions .

Can this compound serve as a chiral auxiliary in asymmetric synthesis?

Advanced Research Focus

While not inherently chiral, the compound’s rigid structure can induce asymmetry when coupled to chiral catalysts. For example, in Pd-catalyzed cross-couplings, the Boc group stabilizes transition states, improving enantiomeric excess (ee) in products. Recent studies achieved >80% ee in Suzuki-Miyaura reactions using BINAP ligands .

What computational models predict the compound’s behavior in excited-state reactions or charge-transfer complexes?

Advanced Research Focus

TD-DFT calculations (using Gaussian 09 with B3LYP/6-311++G**) predict charge redistribution upon photoexcitation, with the Boc group stabilizing cationic intermediates. Experimental validation via UV-Vis and fluorescence spectroscopy shows a redshift in emission maxima compared to unprotected anilines, confirming computational insights .

How does the compound’s stability vary under thermal or photolytic conditions?

Advanced Research Focus

Thermogravimetric analysis (TGA) indicates decomposition at >180°C, primarily due to Boc group cleavage. Photostability studies under UV light (254 nm) show gradual degradation (t₁/₂ = 48 hrs), mitigated by storing the compound in amber vials at 0–6°C . Contradictory data on hydrolysis rates in aqueous buffers (pH 5–9) suggest pH-dependent stability, requiring tailored storage protocols .

What mechanistic role does the compound play in catalytic C–N bond-forming reactions?

Advanced Research Focus

In Buchwald-Hartwig aminations, the Boc-protected amino group acts as a directing group, enhancing palladium catalyst turnover. Kinetic studies (Eyring plots) reveal a lower activation energy (ΔG‡ = 22.5 kcal/mol) compared to non-protected analogs, attributed to reduced catalyst poisoning . Contrasting results in Cu-mediated couplings highlight solvent dependency, with DMF outperforming THF due to better solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。